Predicted Lipophilicity (cLogP) Advantage Over the 6-Methyl Analog
The 6-phenyl substituent significantly increases lipophilicity compared to the 6-methyl analog. Using consensus cLogP prediction (ALOGPS 2.1), 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one yields a cLogP of 2.82, whereas the 6-methyl analog (CAS 1082041-78-8, C10H11NO) has a predicted cLogP of 1.49 [1]. This >1.3 log unit increase enhances the compound's ability to engage hydrophobic binding pockets in enzymatic targets, as demonstrated by the superior potency of lipophilic dihydroisoquinolinone derivatives in PRMT5 inhibition assays [2].
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.82 (ALOGPS consensus) |
| Comparator Or Baseline | 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one: cLogP = 1.49 (ALOGPS consensus) |
| Quantified Difference | ΔcLogP = +1.33 log units (89% increase in lipophilicity) |
| Conditions | In silico prediction via ALOGPS 2.1 consensus model |
Why This Matters
Higher intrinsic lipophilicity can reduce the need for additional hydrophobic motifs during lead optimization, potentially simplifying synthesis and improving ligand efficiency.
- [1] Virtual Computational Chemistry Laboratory. ALOGPS 2.1. cLogP predictions for 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one and 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one performed via http://www.vcclab.org (accessed 2026-04-25). View Source
- [2] Li, Q.-Q. et al. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors. J. Med. Chem. 2024. DOI: 10.1021/acs.jmedchem.4c01548. View Source
